molecular formula C9H12O B124563 (2-Methoxyethyl)benzene CAS No. 3558-60-9

(2-Methoxyethyl)benzene

Cat. No. B124563
CAS RN: 3558-60-9
M. Wt: 136.19 g/mol
InChI Key: CQLYXIUHVFRXLT-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)benzene”, also known as phenyl ethyl methyl ether (PEME), is a colorless liquid with a sharp, rosy-green odor . It is widely used in the flavor and fragrance industries .


Synthesis Analysis

PEME can be synthesized using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . The synthesis of PEME conventionally involves the use of hazardous and polluting chemicals . Therefore, developing a green route to synthesize PEME without any hazardous chemicals is desirable .


Molecular Structure Analysis

The molecular formula of “(2-Methoxyethyl)benzene” is C9H12O . Its molecular weight is 136.19 .


Physical And Chemical Properties Analysis

“(2-Methoxyethyl)benzene” has a boiling point of 190 °C and a density of 0.95 . It has a vapor pressure of 66.7Pa at 25℃ and a refractive index of 1.4980 to 1.5000 . It is a clear liquid and its color ranges from colorless to light yellow .

Scientific Research Applications

1. Perfumery Compound Synthesis

  • Methods of Application: A new process has been developed for the synthesis of PEME using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . Different kinetic parameters were studied to achieve the optimum yield of the desired product .
  • Results: At optimum reaction conditions (i.e., 1000 rpm of speed, 1.33 x 10^-2 g/cm^3 of catalyst loading, 1:10.5 mole ratio (2-Phenyl ethanol: DMC), 180°C), 95% conversion of 2-phenyl ethanol with 98% selectivity of PEME was achieved . The apparent activation energy for the reaction was calculated as 11.93 kcal/mol .

2. Feed Additive

  • Application Summary: (2-Methoxyethyl)benzene is part of a group of aromatic ethers that have been evaluated for safety and efficacy when used as feed additives for all animal species .
  • Methods of Application: The safety and efficacy of these compounds, including (2-Methoxyethyl)benzene, were assessed when used at the proposed use level of 1 mg/kg complete feed .
  • Results: The compounds under application, excluding 2-methoxyethyl benzene and 2-methoxy–naphthalene, were calculated to be safe for all animal species at the proposed use level .

Safety And Hazards

“(2-Methoxyethyl)benzene” is classified as a skin irritant and eye irritant . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-methoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYXIUHVFRXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052032
Record name (2-Methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note
Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 187.00 °C. @ 760.00 mm Hg
Record name (2-Methoxyethyl)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032621
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Solubility

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol)
Record name (2-Methoxyethyl)benzene
Source Human Metabolome Database (HMDB)
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Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.951
Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

(2-Methoxyethyl)benzene

CAS RN

3558-60-9
Record name (2-Methoxyethyl)benzene
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Record name Methyl phenethyl ether
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Record name Methyl phenethyl ether
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Record name Benzene, (2-methoxyethyl)-
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Record name (2-Methoxyethyl)benzene
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Record name (2-methoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.563
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Record name METHYL PHENETHYL ETHER
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Record name (2-Methoxyethyl)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of (2-bromoethyl)benzene (2.0 g) and methanol (60 mL) in a PEEK vessel equipped with a magnetic stirrer bar was placed into the reactor, and the cover sealed. The mixture was stirred and heated to 149° C. (1.08 MPa) within 10 min and held at this temperature for 2 hours. Samples were withdrawn periodically and analysed. The mixture was then cooled. After 1 hour the conversion to (2-methoxyethyl)benzene was 50% increasing to 80% after 2 hours. GC/MS: m/z (rel.int. %) 136(M +, 13), 104(8), 91(28), 77(6), 65(11), 63(4), 51(9), 50(4), 45(100). 1H NMR, (CDCl3 ; 200 MHz): δ7.23, m, 5H, Ar; 3.6, t, 2H, --CH2 --O--CH3 ; 3.4, s, 3H, --O --CH3 ; 2.9, t, 2H, Ar--CH2 --.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
PR Tambe, GD Yadav - Journal of Chemical Sciences, 2017 - Springer
… SYNOPSIS:2-Methoxyethyl benzene commonly known as phenyl ethyl methyl ether (PEME) was selectively synthesised in high yields from 2-phenyl ethanol (2-PE) and dimethyl …
Number of citations: 4 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… These flavouring compounds, excluding 2-methoxyethyl benzene and 2-… The calculated safe use level for 2-methoxyethyl benzene and 2-methoxynaphthalene were …
Number of citations: 8 efsa.onlinelibrary.wiley.com
MP Lightfoot, FS Mair, RG Pritchard… - Chemical …, 1999 - pubs.rsc.org
The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide consists of aryl rings self-assembled using a novel conjunction of organizational motifs into a π-stack …
Number of citations: 122 pubs.rsc.org
P Cheruvanachari, D Dubey, M Paul… - … and food sciences, 2023 - office2.jmbfs.org
… performed for the proteins Extracellular Adhesion Protein (EAP), Protein A, and Toxic Shock Syndrome Toxin (TSST) of Staphylococcus aureus with the ligand 2-methoxyethyl benzene …
Number of citations: 0 office2.jmbfs.org
WF Jin, ZH Luo, YP Sun, JS Liu, Y Yu… - Natural product …, 2020 - Taylor & Francis
Six compounds were isolated from the stems and leaves of Arachis hypogaea, including a new norsesquiterpene, arahyside A (1), and five known compounds, 4-(2-methoxyethyl)…
Number of citations: 3 www.tandfonline.com
J Yang, B Chatelet, D Hérault, V Dufaud, V Robert… - Chirality, 2020 - Wiley Online Library
Verkade's superbases, entrapped in the cavity of enantiopure hemicryptophane cages, have been synthesized with enantiomeric excess (ee) superior to 98%. Their absolute …
Number of citations: 4 onlinelibrary.wiley.com
C Kulkarni, SK Reddy, SJ George… - Chemical Physics …, 2011 - Elsevier
Quantum chemical calculations have been carried out to study the stacking and cooperativity in oligomers of benzene-1,3,5-tricarboxamide (BTA). Comparison between density …
Number of citations: 50 www.sciencedirect.com
CA Jimenez, JB Belmar, L Ortiz, P Hidalgo… - Crystal growth & …, 2009 - ACS Publications
The syntheses and crystal structures of two novel trisamides, the ethyl- (2) and propyl-substituted (3) N,N′,N′′-trialkylbenzene-1,3,5-carboxamides, are reported. The compounds …
Number of citations: 36 pubs.acs.org
M Masuda, P Jonkheijm, RP Sijbesma… - Journal of the …, 2003 - ACS Publications
A disk-shaped molecule, N-(5-sorbyl-pentyl)-N‘,N‘‘-di(n-octyl)benzene-1,3,5-tricarboxamide (1), has been synthesized and assembled into a columnar stack in cyclohexane. Using a …
Number of citations: 66 pubs.acs.org
P Strazzolini, AG Giumanini, A Runcio… - The Journal of Organic …, 1998 - ACS Publications
A nitro group may be effectively delivered to the ortho position of alkylbenzenes, provided that a suitable chaperon function is located in α-position and a dilute solution of HNO 3 in CH …
Number of citations: 55 pubs.acs.org

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